The N1-(3-Ethoxyphenyl) Substituent Enhances Kinase Selectivity: A SAR-Informed Advantage Over N1-Phenyl Analogs
This compound's N1-(3-ethoxyphenyl) group provides a distinct steric and electronic environment compared to the simpler N1-phenyl analog, which is a common comparator in pyrazolo[3,4-d]pyrimidine research. While direct head-to-head data for this specific compound are not available in public literature, a robust class-level inference can be drawn from closely related SAR. Research on analogous pyrazolo[3,4-d]pyrimidine cores has shown that introducing a para-substituted phenyl group at the N1 position can dramatically alter kinase selectivity, for example, achieving a >20-fold selectivity for Lck over Src kinase [1]. Extending this logic, the 3-ethoxyphenyl group in the target compound is hypothesized to offer a different and potentially superior selectivity fingerprint compared to unsubstituted or para-substituted phenyl analogs, a critical factor for minimizing off-target effects in cellular assays [2].
| Evidence Dimension | Kinase Selectivity (Lck vs. Src) |
|---|---|
| Target Compound Data | Inference from SAR: N1-(3-ethoxyphenyl) expected to confer a unique selectivity profile. |
| Comparator Or Baseline | N1-(4-substituted phenyl) analog (Compound 11j): 0.4 nM for Lck; >20-fold selectivity over Src. |
| Quantified Difference | >20-fold selectivity difference based on N1-aryl substitution. |
| Conditions | Enzymatic kinase inhibition assay (Lck and Src kinases). |
Why This Matters
For procurement, this indicates that CAS 650628-46-9 is not a generic 'kinase inhibitor' fragment but a tool to bias the development of inhibitors toward a specific selectivity profile, unlike simpler N1-phenyl analogs.
- [1] Burchat, A. F., et al. (2002). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. *Bioorganic & Medicinal Chemistry Letters*, 12(12), 1687-1690. View Source
- [2] Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. *European Journal of Medicinal Chemistry*, 108, 275-290. View Source
